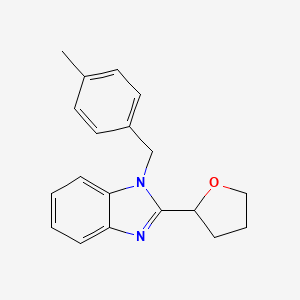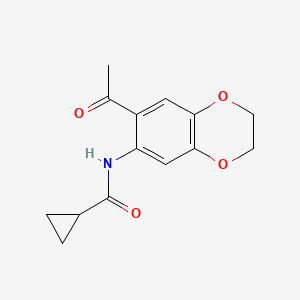![molecular formula C8H8BrN3O2 B11049835 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the benzoxadiazole ring and an aminoethanol group attached to the 4th position. Benzoxadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoxadiazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Amination: The brominated intermediate is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group at the 4th position. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
科学的研究の応用
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol has several scientific research applications:
Fluorescence Studies: The compound is used as a fluorescent probe in biological and chemical studies due to its strong fluorescence properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It is employed in the study of cellular processes and interactions, particularly in imaging and tracking experiments.
作用機序
The mechanism of action of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to and visualize cellular components, making it useful in imaging studies. In medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
類似化合物との比較
Similar Compounds
- 2-[(6-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Chloro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Fluoro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
Uniqueness
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions in chemical and biological systems. Additionally, the compound’s strong fluorescence makes it particularly valuable in imaging and analytical applications.
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-6(10-1-2-13)8-7(4-5)11-14-12-8/h3-4,10,13H,1-2H2 |
InChIキー |
YURNTOJGPSCJCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NON=C21)NCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)

![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)
![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)

![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)

![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)
![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)